Dimethyl 2-(6-chloropyrazin-2-yl)malonate
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Overview
Description
Dimethyl 2-(6-chloropyrazin-2-yl)malonate is an organic compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a malonate ester group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(6-chloropyrazin-2-yl)malonate can be synthesized through a multi-step process involving the reaction of 6-chloropyrazine-2-carboxylic acid with dimethyl malonate. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(6-chloropyrazin-2-yl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form pyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrazine derivatives.
Hydrolysis: Products include 6-chloropyrazine-2-carboxylic acid and malonic acid.
Oxidation and Reduction: Products include pyrazine N-oxides and reduced pyrazine derivatives.
Scientific Research Applications
Dimethyl 2-(6-chloropyrazin-2-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(6-chloropyrazin-2-yl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved depend on the specific enzyme or receptor targeted by the compound .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(6-bromopyrazin-2-yl)malonate
- Dimethyl 2-(6-fluoropyrazin-2-yl)malonate
- Dimethyl 2-(6-methylpyrazin-2-yl)malonate
Uniqueness
Dimethyl 2-(6-chloropyrazin-2-yl)malonate is unique due to the presence of the chlorine atom on the pyrazine ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as bromine, fluorine, or methyl groups.
Properties
IUPAC Name |
dimethyl 2-(6-chloropyrazin-2-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5/h3-4,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPGWGAAJSDOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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